2-cyclopropyl-4-(difluoromethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine 2-cyclopropyl-4-(difluoromethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
Brand Name: Vulcanchem
CAS No.: 2640968-49-4
VCID: VC11818185
InChI: InChI=1S/C16H18F2N6/c17-14(18)12-10-13(22-15(21-12)11-2-3-11)23-6-8-24(9-7-23)16-19-4-1-5-20-16/h1,4-5,10-11,14H,2-3,6-9H2
SMILES: C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NC=CC=N4)C(F)F
Molecular Formula: C16H18F2N6
Molecular Weight: 332.35 g/mol

2-cyclopropyl-4-(difluoromethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine

CAS No.: 2640968-49-4

Cat. No.: VC11818185

Molecular Formula: C16H18F2N6

Molecular Weight: 332.35 g/mol

* For research use only. Not for human or veterinary use.

2-cyclopropyl-4-(difluoromethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine - 2640968-49-4

Specification

CAS No. 2640968-49-4
Molecular Formula C16H18F2N6
Molecular Weight 332.35 g/mol
IUPAC Name 2-cyclopropyl-4-(difluoromethyl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine
Standard InChI InChI=1S/C16H18F2N6/c17-14(18)12-10-13(22-15(21-12)11-2-3-11)23-6-8-24(9-7-23)16-19-4-1-5-20-16/h1,4-5,10-11,14H,2-3,6-9H2
Standard InChI Key GEQFMJIKSQFXJB-UHFFFAOYSA-N
SMILES C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NC=CC=N4)C(F)F
Canonical SMILES C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NC=CC=N4)C(F)F

Introduction

2-Cyclopropyl-4-(difluoromethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a synthetic organic compound characterized by its complex structure and potential applications in medicinal chemistry. It features a cyclopropyl group, a difluoromethyl substituent, and a piperazine moiety linked to a pyrimidine ring, which contribute to its unique chemical properties and biological activities.

Synthesis

The synthesis of 2-cyclopropyl-4-(difluoromethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. Common methods include starting with pyrimidine precursors followed by functionalization steps to introduce the cyclopropyl and difluoromethyl groups, as well as the piperazine moiety.

Biological Activities

Preliminary studies suggest that compounds similar to 2-cyclopropyl-4-(difluoromethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine exhibit significant biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects. The piperazine component may enhance its ability to interact with neurotransmitter receptors, indicating potential applications in neuropharmacology.

Potential Applications

This compound has potential applications in drug discovery, particularly as a lead compound for developing new therapeutic agents targeting various diseases. Its unique structure may allow it to modulate biological pathways effectively, making it a valuable candidate for further research in pharmacology.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
2-Cyclopropyl-4-(difluoromethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidineNot specifiedCyclopropyl, difluoromethyl, piperazine linked to pyrimidine
4-Cyclopropyl-6-(piperazin-1-yl)pyrimidineNot specifiedLacks difluoromethyl group
2-Cyclopropyl-4-methyl-6-(piperazin-1-yl)pyrimidineNot specifiedContains methyl instead of difluoromethyl
4-Cyclopropyl-6-difluoromethyl-pyrimidin-2-yl-hydrazineNot specifiedHydrazine derivative with similar fluorination

Research Findings

Interaction studies involving 2-cyclopropyl-4-(difluoromethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine have indicated promising results regarding its binding affinity to specific receptors and enzymes. Such studies help elucidate its mechanism of action and potential side effects, guiding further development and optimization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator